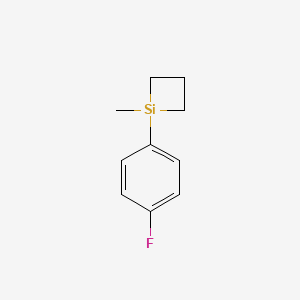
1-(4-Fluorophenyl)-1-methylsiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-1-methylsiletane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group and a 4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1-methylsiletane can be synthesized through several methods. One common approach involves the hydrosilylation of 4-fluorostyrene with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The use of a platinum catalyst ensures high selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-1-methylsiletane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Phenyl derivatives with different functional groups.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-1-methylsiletane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-1-methylsiletane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The fluorine atom on the phenyl ring can enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-1-methylsiletane: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-1-methylsiletane: Similar structure but with a bromine atom instead of fluorine.
1-(4-Iodophenyl)-1-methylsiletane: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)-1-methylsiletane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
57465-50-6 |
|---|---|
Formule moléculaire |
C10H13FSi |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-1-methylsiletane |
InChI |
InChI=1S/C10H13FSi/c1-12(7-2-8-12)10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 |
Clé InChI |
YLWVLKBLAYHRJL-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCC1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


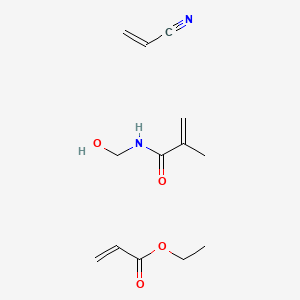

![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)

![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)

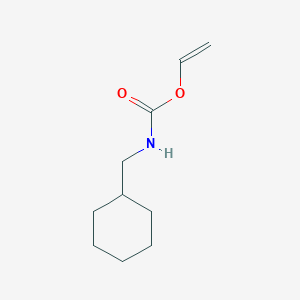
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
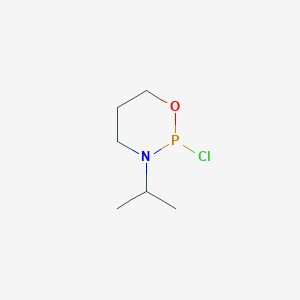
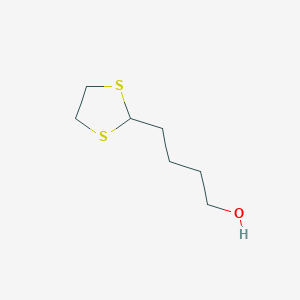
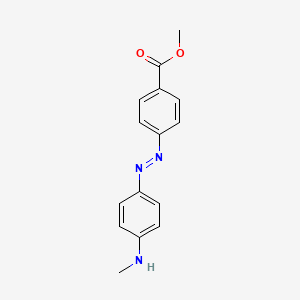
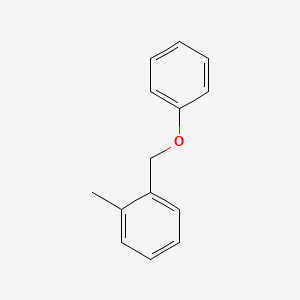

![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
